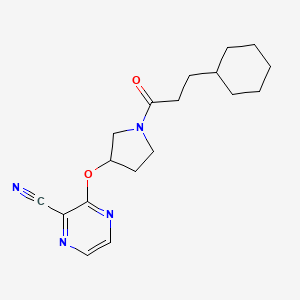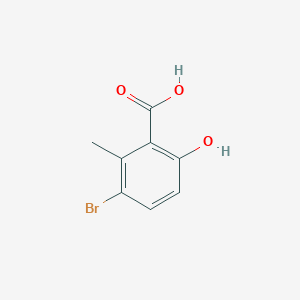![molecular formula C14H23N3O B2441274 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097891-80-8](/img/structure/B2441274.png)
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, a pyridazinone ring, and a methyl group attached to the piperidine ring . The exact 3D structure could not be found in the search results.Aplicaciones Científicas De Investigación
Metabolic Studies
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, due to its structural complexity, is likely to undergo various metabolic transformations in biological systems. For instance, in a study on the metabolism of L-735,524, a compound with a somewhat related structure, significant metabolic pathways were identified, including glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation (Balani et al., 1995). These findings suggest that compounds with similar structural features may undergo extensive metabolic modification, which could influence their pharmacokinetic profiles and biological activity.
Pharmacokinetic Profiling
Understanding the pharmacokinetic behavior of complex molecules like 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is crucial for their development as therapeutic agents. For example, the study on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, provides insights into the extensive metabolism and the routes of excretion for such compounds (Renzulli et al., 2011). These findings are essential for predicting the behavior of similar compounds in vivo and can guide dose selection and safety assessments in clinical trials.
Neuropharmacological Applications
Compounds with structural similarities to 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may exhibit neuropharmacological activities. For instance, the evaluation of ampakine CX516, a compound that modulates AMPA receptors, in schizophrenia treatment demonstrates the potential neuropharmacological applications of such molecules (Marenco et al., 2002). Although the study did not show dramatic effects, it highlights the importance of exploring the neuropharmacological potential of novel compounds.
Repellent Efficacy
The structure of 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suggests potential for use in repellent formulations. A study on the repellent efficacy of a piperidine compound against mosquitoes and black flies indicates the potential applications of similar compounds in developing new repellents (Debboun et al., 2000). These findings could guide the design and development of novel repellent molecules with enhanced efficacy and safety profiles.
Anticoagulant Effects
The exploration of new anticoagulants is critical for advancing thrombosis treatment. A study on the anticoagulant MD 805 demonstrated its utility in patients undergoing hemodialysis, suggesting the potential of structurally similar compounds in anticoagulation therapy (Matsuo et al., 1986). This research area may benefit from further investigation into compounds like 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one for their potential anticoagulant properties.
Propiedades
IUPAC Name |
6-methyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-8-6-13(7-9-16)10-17-14(18)5-4-12(3)15-17/h4-5,11,13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBULIXMPDQTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)




![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)


![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)
![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)